7-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
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Overview
Description
7-Fluoro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a heterocyclic compound with a unique structure that includes a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a fluorinated aromatic compound, a series of reactions including halogenation, alkylation, and cyclization can be employed to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents are commonly employed.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
7-Fluoro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Fluoro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- 7-Fluoro-4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
- 7-Fluoro-3,4-dihydro-4-methyl-1H-1,4-benzodiazepine-2,5-dione
Uniqueness
7-Fluoro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is unique due to its specific fluorination and methylation pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in various fields .
Properties
CAS No. |
918646-04-5 |
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Molecular Formula |
C19H15FN2O |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
7-fluoro-3-methyl-1-quinolin-3-yl-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C19H15FN2O/c1-12-8-14-6-7-15(20)10-18(14)22(19(12)23)16-9-13-4-2-3-5-17(13)21-11-16/h2-7,9-12H,8H2,1H3 |
InChI Key |
PWFQEFYOORVPEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C=C(C=C2)F)N(C1=O)C3=CC4=CC=CC=C4N=C3 |
Origin of Product |
United States |
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